N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-pyrrolidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-16-7-5-15(6-8-16)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-9-3-4-10-25/h5-8,11-14H,2-4,9-10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBVLBNGYPPVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, identified by its CAS number 1251707-72-8, is a synthetic organic compound with potential biological activity. This compound is characterized by a unique structure that includes an ethoxyphenyl group, a pyrrolidinyl-pyrimidinyl moiety, and an imidazole-4-carboxamide backbone. Its molecular formula is with a molecular weight of 378.4 g/mol . This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The biological activity of N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide primarily involves its interaction with various molecular targets. Notably, compounds with similar imidazole structures have been shown to inhibit key signaling pathways involved in cancer progression and immune modulation. For instance, imidazole derivatives can inhibit the expression of immune checkpoint molecules such as PD-L1, potentially enhancing the efficacy of existing cancer therapies like cisplatin .
Anticancer Properties
Recent studies have indicated that this compound may exhibit anticancer properties through the inhibition of specific kinases involved in tumor growth and metastasis. The compound's structural features suggest it could act as a kinase inhibitor, similar to other compounds in its class that target receptor tyrosine kinases (RTKs) and contribute to reduced tumor cell proliferation .
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that imidazole-based compounds can significantly reduce the viability of cancer cell lines. For example, one study reported that related imidazole derivatives inhibited cell proliferation in various cancer models, suggesting potential applications in targeted cancer therapies .
- In Vivo Studies : Animal studies have shown that treatment with imidazole derivatives led to increased infiltration of T cells into tumors when combined with traditional chemotherapy agents like cisplatin. This suggests a synergistic effect that could enhance overall therapeutic efficacy against tumors .
- Mechanistic Insights : The compound's ability to modulate immune responses by inhibiting checkpoint molecules may provide a dual-action mechanism—targeting both tumor cells directly and enhancing anti-tumor immunity .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits tumor cell proliferation; potential synergy with chemotherapy |
| Immune Modulation | Inhibits PD-L1 expression; enhances T cell infiltration into tumors |
| Kinase Inhibition | Potentially acts as a kinase inhibitor affecting multiple signaling pathways |
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of imidazole and pyrimidine structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Evaluation
A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives related to N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide. The synthesized compounds demonstrated promising anticancer activity with varying IC50 values, indicating their effectiveness in inhibiting cell proliferation in cancer models. Notably, some derivatives achieved low IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as effective cancer treatments .
Other Therapeutic Applications
Beyond oncology, the compound may also have applications in treating neurological disorders. Pyrimidine derivatives have been studied for their neuroprotective properties, which could be beneficial in conditions such as Alzheimer’s disease and Parkinson’s disease. The presence of the pyrrolidine and imidazole rings may enhance these effects through modulation of neurotransmitter systems or reduction of neuroinflammation.
Synthesis and Characterization
The synthesis of N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves multi-step organic reactions, typically starting from readily available precursors. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to ensure purity and structural integrity.
Synthesis Overview:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Alkylation | Ethoxyphenol + alkyl halide | Ethoxyphenyl intermediate |
| 2 | Cyclization | Pyrrolidine + pyrimidine derivative | Formation of pyrrolidinyl-pyrimidine |
| 3 | Amidation | Carboxylic acid derivative + amine | Final compound |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several classes of small-molecule inhibitors and receptor ligands. Key comparisons include:
Pyrimidine-Based Kinase Inhibitors
Many kinase inhibitors, such as imatinib analogs, utilize pyrimidine scaffolds for ATP-binding site interactions. However, N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide distinguishes itself through:
- Pyrrolidine Substituent : The pyrrolidine at pyrimidine-C6 introduces a basic nitrogen, which could modulate solubility (logP ~2.8 predicted) compared to methyl or chloro substituents in analogs (logP ~3.5–4.2) .
Imidazole-Containing Antifungals (e.g., Ketoconazole)
While ketoconazole uses an imidazole for cytochrome P450 binding, the ethoxyphenyl group in the target compound replaces ketoconazole’s dichlorophenyl moiety. This substitution likely reduces off-target CYP affinity but may decrease broad-spectrum antifungal activity.
Triazine Derivatives
Compounds like the triazin-2-yl derivatives described in feature similar pyrrolidine and carboxamide groups. However, the triazine core in ’s compound introduces three reactive nitrogen sites, which may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the pyrimidine-imidazole system .
Pharmacokinetic and Physicochemical Properties
Notes:
- The target compound’s lower logP compared to pyrimidine analogs suggests better aqueous solubility, critical for oral bioavailability.
- Triazine analogs () exhibit higher molecular weights and lower solubility due to bulkier substituents .
Q & A
Q. What are the common synthetic pathways for synthesizing N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, and what challenges arise during its purification?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:
Imidazole Core Formation : Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by carboxylation .
Pyrimidine Substitution : Nucleophilic aromatic substitution (SNAr) at the pyrimidine ring using pyrrolidine under reflux conditions (e.g., DMF, 80–100°C) .
Amide Coupling : Reaction of the imidazole-4-carboxylic acid intermediate with 4-ethoxyaniline using coupling agents like EDCl/HOBt .
Purification Challenges : The compound’s high polarity and potential for residual solvents (e.g., DMF) require chromatographic separation (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. LC-MS and NMR (1H/13C) are critical for verifying purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 1.8–2.5 ppm) and confirms regiochemistry of the pyrimidine substitution .
- X-ray Crystallography : Resolves spatial arrangement, as seen in analogous pyrimidine-carboxamide structures (e.g., bond angles of ~120° at the imidazole ring, planarity of the pyrimidine-pyrrolidine system) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 422.19 g/mol) and detects isotopic patterns .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound, and what experimental validations are required?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify optimal SNAr reaction pathways (e.g., Gibbs free energy barriers for pyrrolidine substitution) .
- Reaction Path Search : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from controlled temperature reactions) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. lack of efficacy in cellular assays)?
- Methodological Answer :
- Experimental Design : Apply factorial design (e.g., 2^k factorial) to test variables like solvent polarity, pH, and cellular permeability enhancers .
- Structure-Activity Relationship (SAR) : Modify the ethoxyphenyl or pyrrolidine groups to assess steric/electronic effects. For example:
| Modification | Biological Activity (IC50) | Solubility (logP) |
|---|---|---|
| 4-Ethoxy → 4-Fluoro | ↑ Enzyme inhibition | ↓ logP (2.1 → 1.8) |
| Pyrrolidine → Piperidine | ↓ Cellular uptake | ↑ logP (2.1 → 2.5) |
- Data Reconciliation : Use multivariate analysis (PCA or PLS) to correlate physicochemical properties (logP, pKa) with bioactivity outliers .
Q. How does the compound’s molecular conformation influence its interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking (e.g., using AutoDock Vina) to identify key binding motifs. The imidazole-carboxamide moiety often forms hydrogen bonds with catalytic lysine residues, while the pyrrolidine-pyrimidine system engages in hydrophobic interactions .
- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., kinase domains) to resolve binding poses. For example, in analogous structures, the ethoxyphenyl group occupies allosteric pockets .
Data Contradiction and Optimization
Q. What experimental and computational approaches address discrepancies in solubility and stability data across studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS. For example, hydrolysis of the ethoxy group under acidic conditions generates 4-hydroxyphenyl derivatives .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., topological polar surface area, dipole moment) with experimental solubility .
- Stability Optimization : Introduce stabilizing groups (e.g., methyl substituents on the imidazole ring) or formulate with cyclodextrins to enhance shelf life .
Biological Target Analysis
Q. How can researchers identify off-target effects of this compound in complex biological systems?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
